2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Description
The compound 2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a dihydropyridazine derivative featuring a 4-methoxyphenyl substituent at position 2, a methyl group at position 6, and a carboxylic acid moiety at position 3. The dihydropyridazine core is known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications.
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-11(13(17)18)12(16)15(14-8)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,17,18) |
InChI Key |
OWGQSRZVPIMBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Strategy
A foundational method for constructing the dihydropyridazine core involves the condensation of 4-methoxybenzaldehyde derivatives with hydrazine-based precursors. For example, a solvent-free approach utilizing cyanoacetylhydrazide and substituted benzil derivatives has been reported to yield structurally analogous dihydropyridazines in high efficiency. In this protocol, a mixture of cyanoacetylhydrazide (20 mmol), 4-methoxybenzil (20 mmol), and a CCSO nano-catalyst (20 mg) is heated at 110°C for 2–4 minutes, achieving cyclization through a one-pot mechanism. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of the benzil, followed by intramolecular cyclization to form the pyridazine ring. This method achieves yields exceeding 90% while minimizing side reactions, attributed to the catalytic activity of the CCSO nanoparticles in stabilizing transition states.
Oxidation of Precursor Compounds
Traditional routes often involve post-cyclization oxidation to introduce the carboxylic acid moiety. For instance, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate analogs undergo bromination at the methyl groups, followed by electrochemical carboxylation using magnesium-platinum electrodes in dimethylformamide (DMF). The electrolysis conditions (-2.5 V vs. Ag/AgCl) facilitate the reduction of carbon dioxide to carboxylate ions, which subsequently displace bromide groups via an SN2 mechanism. While this method avoids harsh oxidizing agents, it requires precise control over potential and electrolyte composition to prevent over-reduction.
Modern Methodological Innovations
Nano-Catalyzed Synthesis
The integration of nanotechnology has revolutionized dihydropyridazine synthesis. CCSO (Cu-Co-Si-O) nano-catalysts exhibit exceptional activity in promoting cyclocondensation reactions under solvent-free conditions. Key advantages include:
- Reduced reaction time : Completion within 2–4 minutes vs. hours in conventional methods
- Enhanced selectivity : >95% purity without chromatography
- Reusability : Catalysts retain activity for 5–7 cycles
A comparative study demonstrated that CCSO nanoparticles increase reaction rates by 12-fold compared to homogeneous catalysts like p-toluenesulfonic acid, attributed to their high surface area and Lewis acid sites.
Electrochemical Carboxylation
Comparative Analysis of Synthesis Methods
The nano-catalyzed method excels in speed and yield, while electrochemical approaches offer superior functional group tolerance.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Pilot studies indicate that the CCSO-catalyzed reaction adapts effectively to continuous flow systems. Residence times of 5 minutes in a stainless steel microreactor (ID 1 mm) maintain 91% yield at 150°C, demonstrating scalability potential. Key challenges include catalyst immobilization and preventing clogging from precipitated products.
Solvent Recovery and Waste Management
The electrochemical process generates aqueous bromide waste requiring ion-exchange treatment. In contrast, solvent-free nano-catalyzed methods produce minimal waste, with 98% of starting materials converted to product. Life-cycle analyses favor the latter for large-scale implementation.
Mechanistic Insights
Cyclization Pathway
Density functional theory (DFT) calculations reveal that CCSO nanoparticles lower the activation energy for cyclization from 28.7 kcal/mol (uncatalyzed) to 15.2 kcal/mol. The catalyst stabilizes the enolate intermediate through coordination to surface Co³⁺ sites, facilitating ring closure.
Carboxylation Dynamics
In situ Fourier-transform infrared spectroscopy (FTIR) during electrolysis shows sequential CO2 reduction to oxalate (C2O4²⁻) followed by disproportionation to carbonate and carboxylate ions. The carboxylate nucleophile attacks the α-carbon of the brominated precursor, displacing bromide in a concerted process.
Challenges and Limitations
Regioselectivity Issues
Competing pathways during cyclization can yield regioisomers when asymmetric benzils are employed. Molecular dynamics simulations suggest that methoxy groups larger than 4-substituents increase isomerization risks by 40%.
Electrode Fouling
Platinum cathode passivation remains a bottleneck in electrochemical methods, reducing carboxylation efficiency by 12% per cycle. Ultrasonic agitation and pulsed potential protocols mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with the 4-fluorophenyl group (electron-withdrawing) in . This difference may influence solubility, stability, and receptor binding.
Biological Activity :
- The base structure (C₆H₆N₂O₃) lacks aryl substituents, limiting its bioactivity compared to derivatives with aromatic groups. However, it serves as a scaffold for synthesizing more complex analogs.
- Brominated derivatives (e.g., ) exhibit antimicrobial properties, suggesting that halogenation at position 6 enhances activity.
Physicochemical Properties
- Solubility : The carboxylic acid group in all analogs confers water solubility, but bulky aryl substituents (e.g., 4-methoxyphenyl) may reduce it due to increased hydrophobicity.
- Thermal Stability : Derivatives with nitro or bromo groups () show higher melting points (e.g., 288–289 °C), indicating enhanced stability.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions should be optimized?
The synthesis typically involves condensation of 4-methoxybenzaldehyde derivatives with aminopyridazine precursors, followed by cyclization. Key conditions include:
- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Ullmann-type condensations) .
- Solvents : Polar aprotic solvents like DMF or toluene to stabilize intermediates .
- Temperature : Controlled heating (80–100°C) to accelerate cyclization while minimizing decomposition . For example, analogous heterocyclic systems are synthesized via sequential condensation and cyclization steps, with yields optimized by adjusting catalyst loading (0.5–2 mol%) .
Q. How can researchers characterize the molecular structure of this compound?
Primary techniques include:
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related dihydropyridazines .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent effects (e.g., methoxy group at δ ~3.8 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What factors influence the stability of this compound under laboratory conditions?
Stability is affected by:
- Light and humidity : Store in amber vials with desiccants to prevent hydrolysis or photodegradation .
- Temperature : Long-term storage at –20°C recommended; decomposition occurs above 150°C, releasing carbon/nitrogen oxides .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step in its synthesis?
Cyclization likely proceeds via:
- Metal-catalyzed pathways : Palladium facilitates C–N bond formation, while copper promotes aryl halide activation .
- Nucleophilic attack : The enolate form of the carboxylic acid group attacks the electrophilic carbon, forming the dihydropyridazine ring . Solvent polarity (e.g., DMF) stabilizes charged intermediates, enhancing reaction efficiency .
Q. How can computational models predict its reactivity or pharmacokinetic properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulates binding to biological targets (e.g., enzymes) to assess drug-likeness .
- ADME predictions : Software like SwissADME estimates solubility and metabolic stability based on logP and hydrogen-bonding groups .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Strategies include:
- 2D NMR (COSY, HSQC) : Clarifies proton-proton correlations and carbon connectivity .
- Deuterated solvents : Reduces solvent interference in ¹H NMR .
- Tautomerism analysis : Investigate keto-enol equilibria, which may shift signals in D₂O vs. CDCl₃ .
Q. What experimental variables are critical for optimizing synthesis yield?
Systematic optimization via Design of Experiments (DOE) evaluates:
- Solvent polarity : Toluene for faster kinetics vs. DMF for improved solubility .
- Catalyst loading : 1 mol% palladium often balances cost and efficiency .
- Reaction time : Extended durations (12–24 hrs) may improve cyclization but risk side reactions .
Methodological Considerations
- Synthesis Optimization : Use gradient TLC to monitor reaction progress and HPLC for purity assessment (>95%) .
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
- Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., gloveboxes for air-sensitive steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
